molecular formula C19H18F3N5O3S B12161880 C19H18F3N5O3S

C19H18F3N5O3S

Cat. No.: B12161880
M. Wt: 453.4 g/mol
InChI Key: HJGBGLJBXOCFIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes:

The synthetic routes for C19H18F3N5O3S are not widely documented in the literature. researchers have explored various methods to synthesize related quinazoline derivatives. These methods typically involve cyclization reactions and functional group transformations.

Industrial Production:

As of now, there is no well-established industrial production method specifically for this compound. Research and development efforts may be ongoing to optimize its synthesis for large-scale production.

Chemical Reactions Analysis

Reactivity:

C19H18F3N5O3S: can undergo various chemical reactions, including:

    Oxidation: It may be susceptible to oxidation under appropriate conditions.

    Substitution: The compound’s aromatic ring can participate in electrophilic substitution reactions.

    Reduction: Reduction reactions may modify functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Substitution: Lewis acids (e.g., AlCl3) or strong bases (e.g., NaOH).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products:

The specific products formed during these reactions would depend on the reaction conditions and the substituents present in the compound. Further experimental studies are needed to elucidate these details.

Scientific Research Applications

    Medicine: It might exhibit pharmacological activity, making it relevant for drug discovery.

    Chemistry: Researchers may explore its reactivity and use it as a building block for other compounds.

    Biology: Investigations into its biological effects could reveal insights into cellular processes.

Mechanism of Action

The exact mechanism by which C19H18F3N5O3S exerts its effects remains unknown. It likely interacts with specific molecular targets or pathways, but further research is necessary to uncover these details.

Comparison with Similar Compounds

While there are no direct analogs to C19H18F3N5O3S , its unique structure—combining a quinazoline core with trifluoromethyl and sulfonamide substituents—sets it apart from other compounds in its class.

Researchers continue to explore the properties and applications of this intriguing compound

Properties

Molecular Formula

C19H18F3N5O3S

Molecular Weight

453.4 g/mol

IUPAC Name

1-(6-methoxypyridazin-3-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C19H18F3N5O3S/c1-29-16-5-4-15(25-26-16)27-8-6-11(7-9-27)17(28)24-18-23-13-3-2-12(10-14(13)31-18)30-19(20,21)22/h2-5,10-11H,6-9H2,1H3,(H,23,24,28)

InChI Key

HJGBGLJBXOCFIH-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F

Origin of Product

United States

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